

Methodology for Olivine Dissolution Rate Experiments in Seawater: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olivine

Cat. No.: B12688019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting **olivine** dissolution rate experiments in seawater. The methodologies outlined are essential for researchers investigating enhanced weathering as a carbon dioxide removal strategy, as well as for scientists in geochemistry and materials science studying mineral-fluid interactions.

Introduction

Enhanced weathering of **olivine**, a common silicate mineral, in seawater has been proposed as a promising method for carbon dioxide removal (CDR) by increasing ocean alkalinity.^{[1][2][3]} ^{[4][5]} Accurate and reproducible measurement of **olivine** dissolution rates under various marine conditions is crucial for evaluating the feasibility and efficiency of this approach.^{[6][7]} These protocols describe the necessary steps for conducting batch and flow-through reactor experiments to determine **olivine** dissolution rates in natural or artificial seawater.

Data Presentation: Olivine Dissolution Rates in Seawater

The following tables summarize quantitative data from various studies on **olivine** dissolution rates in seawater, providing a comparative overview of experimental conditions and results.

Table 1: Olivine Dissolution Rate Constants in Seawater from Batch Reactor Experiments

Study	Olivine Type	Seawater Type	Temperature (°C)	pCO ₂ (ppmv)	Agitation	Dissolution Rate Constant (k) (μmol m ⁻² day ⁻¹)	Notes
Montserrat et al. (2017)[2][3]	Forsterite (Fo ₉₄)	Filtered Natural Seawater (FSW) & Artificial Seawater (ASW)	13.5 - 20	445 - 525	Rotational shaking (155 rpm)	k _{Si} : 1.9 ± 0.8, k _{Ni} : 56 ± 18	Non-stoichiometric dissolution observed.
Fuhr et al. (2022)[1]	Ultramafic Sand (~75% olivine)	Artificial Seawater (ASW)	21.5 - 23.9	Ambient	Overhead shaking (~40 rpm)	Not directly reported as k, but TA decline observed	Secondary mineral precipitation impacted results.
Flipkens et al. (2023)[7]	Forsterite	Filtered Seawater	Not specified	Not specified	Continuous tumbling	8 to 19 times faster than stagnant conditions	Enhanced dissolution due to advective pore water flushing.

Table 2: Experimental Conditions for Olivine Dissolution Studies

Parameter	Montserrat et al. (2017)[2][3]	Fuhr et al. (2022)[1]	Flipkens et al. (2023)[7]
Reactor Type	500 mL borosilicate glass bottles (Batch)	250 mL polyethylene batch reactors	Not specified (Batch with tumbling)
Olivine Loading	0.1 mol or 0.03 mol in 300 mL seawater	5 g, 10 g, or 20 g in 200 mL ASW	Not specified
Seawater Volume	300 mL	200 mL	Not specified
Experiment Duration	Up to 137 days	Up to 134 days	70 days
Analytical Methods	ICP-OES, potentiometric titration, spectrophotometry, SEM-EDX	ICP-MS, photometry, potentiometric titration, WDX	Not specified

Experimental Protocols

Protocol 1: Batch Reactor Olivine Dissolution Experiment

This protocol describes a standard batch reactor experiment to measure **olivine** dissolution rates in seawater.

1. Materials

- Commercially available **olivine** sand (e.g., forsterite)[2][3]
- Natural seawater, filtered (e.g., through 0.2 μm filter) or artificial seawater (see Protocol 3 for preparation)
- Borosilicate glass bottles (e.g., 500 mL) with silicone membrane screw caps[8]
- Rotating shaking platform[2]
- Analytical instruments for measuring:

- Dissolved Silicon (Si)
- Dissolved Nickel (Ni)
- Dissolved Magnesium (Mg)
- Total Alkalinity (TA)
- Dissolved Inorganic Carbon (DIC)
- pH
- Temperature and Salinity

2. Olivine Preparation

- Rinse the **olivine** sand multiple times (e.g., 10 times) with filtered seawater to remove fine particles.
- Perform a final rinse with deionized water.
- Dry the rinsed **olivine** in an oven at a specified temperature (e.g., 80°C) for 24 hours.[\[8\]](#)
- Store the dried **olivine** in a desiccator until use.

3. Experimental Setup

- Add a specific amount of dried **olivine** (e.g., 0.1 mol) to each borosilicate glass bottle.[\[2\]](#)[\[3\]](#)
- Add a specific volume of filtered natural or artificial seawater (e.g., 300 mL) to each bottle.[\[2\]](#)[\[3\]](#)
- Prepare control experiments containing only seawater without **olivine**.
- If investigating the effect of atmospheric CO₂, bubble the seawater with ambient air prior to the experiment to ensure equilibration.[\[2\]](#)
- Securely cap the bottles.

- Place the bottles on a rotating shaking platform and set the desired agitation speed (e.g., 155 rpm).[2]
- Maintain the experiment at a constant temperature or record ambient temperature fluctuations.

4. Sampling and Analysis

- At regular time intervals (e.g., weekly), stop the agitation and allow the **olivine** to settle.
- Carefully collect water samples from the supernatant.
- Immediately analyze the samples for pH, temperature, and salinity.
- Preserve samples for later analysis of Si, Ni, Mg, TA, and DIC according to standard analytical procedures.
- After each sampling, the same volume of fresh seawater can be added to maintain a constant solid-to-liquid ratio.[1]

5. Data Calculation

- Calculate the excess concentration of each analyte (ΔC) by subtracting the concentration in the control from the concentration in the **olivine** treatment at each time point.
- Plot ΔC versus time for each analyte.
- Determine the initial dissolution rate (R_0) from the initial slope of the ΔC vs. time plot.
- Calculate the **olivine** dissolution rate constant (k) normalized to the **olivine** surface area.

Protocol 2: Flow-Through Reactor Olivine Dissolution Experiment

This protocol is designed for studying **olivine** dissolution under conditions of continuous fluid flow, simulating advective environments.[9]

1. Materials

- Flow-through reactor columns
- Permeable sandy sediment
- Prepared **olivine** sand (as in Protocol 1)
- Peristaltic pump
- Air-saturated natural seawater
- Online sensors for oxygen, pH, and temperature
- Fraction collector or sampling ports

2. Experimental Setup

- Mix the permeable sandy sediment with a specific amount and grain size of **olivine**.
- Pack the mixture into the flow-through reactor columns.
- Set up a control column with only the sandy sediment.
- Continuously pump air-saturated natural seawater through the columns at a constant flow rate using a peristaltic pump.^[9]
- Monitor oxygen, pH, and temperature of the effluent continuously using online sensors.^[9]

3. Sampling and Analysis

- Regularly collect effluent samples.^[9]
- Analyze the samples for alkalinity, dissolved inorganic carbon, major cations (Si, Mg), and trace metals (Ni).^[9]

4. Data Analysis

- Calculate the flux of dissolved species from the columns by multiplying the concentration difference between the influent and effluent by the flow rate.

- Determine the steady-state dissolution rate once the effluent concentrations stabilize.

Protocol 3: Preparation of Artificial Seawater (ASW)

This protocol provides a general guideline for preparing artificial seawater for dissolution experiments.

1. Reagents

- NaCl
- MgCl₂·6H₂O
- Na₂SO₄
- CaCl₂·2H₂O
- KCl
- NaHCO₃
- Other minor and trace element salts as required.

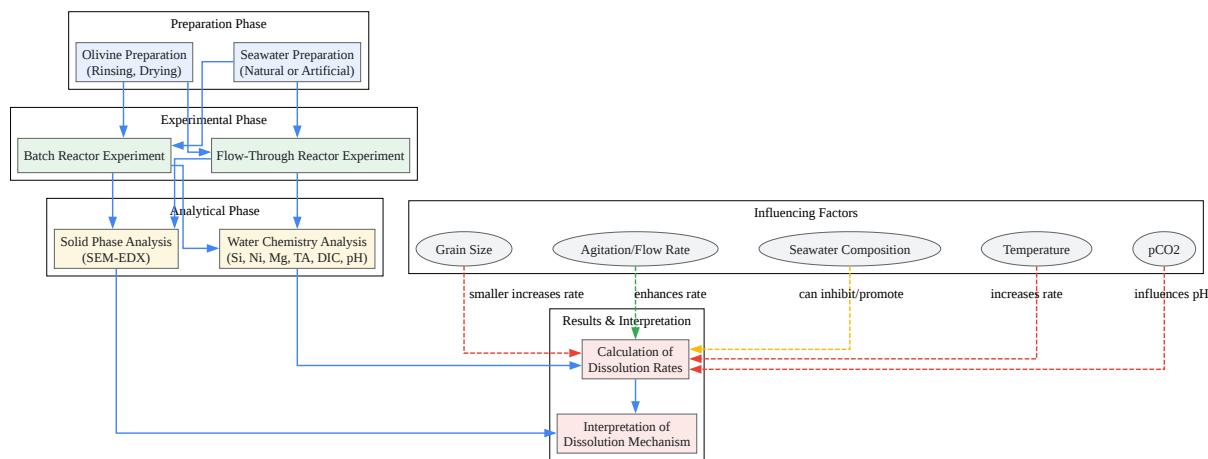
2. Procedure

- Dissolve the major salts in deionized water to achieve a salinity of approximately 35.[1]
- Add NaHCO₃ to achieve a desired initial alkalinity (e.g., ~2.3 mmol/L).[1]
- Adjust the initial Ca²⁺ concentration as needed for the specific experimental goals.[1]
- The composition can be modified to investigate the effect of specific ions by replacing them with others (e.g., replacing Ca²⁺ and Mg²⁺ with Na⁺).[2][3]

Protocol 4: Solid-Phase Analysis using Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

This protocol is for the characterization of **olivine** grains before and after dissolution experiments.

1. Sample Preparation


- At the end of the dissolution experiment, carefully recover the **olivine** grains.
- Gently rinse the grains with deionized water to remove any precipitated salts.
- Dry the grains in an oven at a low temperature.
- Mount the dried grains on an SEM stub using carbon tape.
- If the sample is non-conductive, coat it with a thin layer of conductive material (e.g., gold or carbon).[\[10\]](#)

2. SEM-EDX Analysis

- Image the **olivine** grains using the SEM to observe surface morphology, such as the formation of etch pits or secondary mineral precipitation.[\[11\]](#)[\[12\]](#)
- Use the EDX detector to perform elemental analysis of the **olivine** surface to identify changes in the Mg/Si ratio, which can indicate incongruent dissolution.[\[2\]](#)[\[11\]](#)

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for an **olivine** dissolution experiment and the key relationships between experimental parameters and outcomes.

[Click to download full resolution via product page](#)

Experimental workflow for **olivine** dissolution studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Olivine Dissolution in Seawater: Implications for CO₂ Sequestration through Enhanced Weathering in Coastal Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced olivine weathering in permeable sandy sediments from the North Sea – a laboratory study using flow-through reactors | EPIC [epic.awi.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methodology for Olivine Dissolution Rate Experiments in Seawater: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12688019#methodology-for-olivine-dissolution-rate-experiments-in-seawater>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com